Regulatory Specification as Moxifloxacin Chiral Impurity G Standard
The (R,R)-enantiomer (CAS 151213-42-2) is codified as Moxifloxacin EP Impurity G in the European Pharmacopoeia (Ph. Eur.) and corresponding USP monographs. It is the specified chiral impurity that must be controlled in moxifloxacin drug substance [1]. The Pharmacopoeial HPLC method has been improved to achieve a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for chiral impurity G, with linearity demonstrated over 0.30–2.50 µg/mL (R² > 0.998) [1]. This level of analytical sensitivity is essential for demonstrating compliance with the typical acceptance criterion of ≤0.1% for the (R,R)-enantiomer in moxifloxacin API [2].
| Evidence Dimension | Enantiomeric impurity quantification sensitivity |
|---|---|
| Target Compound Data | LOD: 0.098 µg/mL; LOQ: 0.298 µg/mL (for Moxifloxacin Impurity G using improved chiral HPLC) |
| Comparator Or Baseline | Official Ph. Eur. HPLC method (prior art): longer analysis time, higher chiral agent consumption, poorer baseline resolution [1] |
| Quantified Difference | Analysis time shortened; significantly lower amount of chiral agents required; baseline resolution achieved (method improvement validated against Ph. Eur. monograph method) |
| Conditions | Chiral isocratic HPLC, C18 column (150 × 4.6 mm; 3 µm), copper(II)-sulfate/isoleucine chiral mobile phase additive, 0.01 M, 30% v/v methanol, pH 3.5, 23°C, 10 µL injection [1] |
Why This Matters
Without a certified (R,R)-enantiomer reference standard, compliance with compendial enantiomeric purity specifications for moxifloxacin API cannot be demonstrated, directly impacting ANDA approval and commercial batch release.
- [1] Salkić, A., et al. Improvement of Pharmacopeial HPLC Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science, 2025, e70190. View Source
- [2] Cruz, L.A., et al. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 2005, 37(4), 805-810. View Source
